
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a propanol backbone. The presence of a tert-butyl group attached to the phenyl ring adds steric bulk, which can influence the compound’s reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-(tert-butyl)acetophenone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can then be aminated using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: 4-(tert-butyl)acetophenone
Reduction: 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-phenylpropan-1-ol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-Amino-2-phenylpropan-2-ol: Similar structure but without the tert-butyl group, leading to different reactivity and interactions.
2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol: Similar structure but with the amino group at a different position, affecting its chemical behavior.
Uniqueness
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-amino-2-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-12(2,3)10-5-7-11(8-6-10)13(4,15)9-14/h5-8,15H,9,14H2,1-4H3 |
Clé InChI |
QSVMSFDRUOZYHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
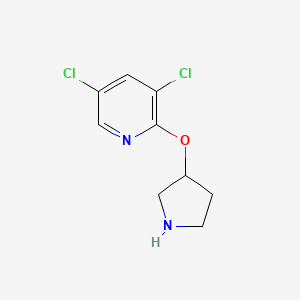
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
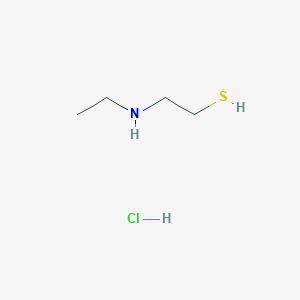

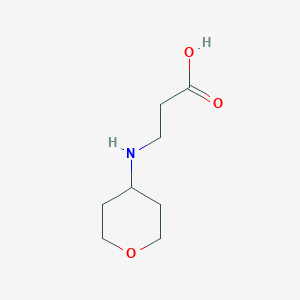
![1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13519515.png)
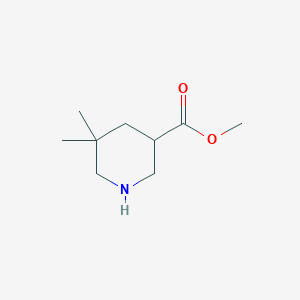

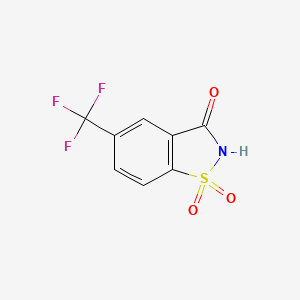

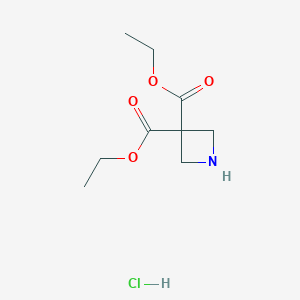
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

